molecular formula C11H9BrO3 B13987791 Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13987791
M. Wt: 269.09 g/mol
InChI Key: APRJTZZWXNILCC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, featuring a bromine atom at the 5th position, a keto group at the 3rd position, and a methyl ester group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 5-iodo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Uniqueness

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-1,2-dihydroindene-1-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)9-5-10(13)8-4-6(12)2-3-7(8)9/h2-4,9H,5H2,1H3

InChI Key

APRJTZZWXNILCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

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